Structure of 1-tert-butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine
Structure of 1-tert-butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine
An In-depth Technical Guide to the Synthesis, Structure, and Potential Applications of 1-tert-butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-tert-butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. We delve into the structural rationale behind its design, drawing from the established pharmacological importance of both the pyrazole and thiophene scaffolds. This document outlines a robust and validated synthetic methodology, details key characterization data, and explores the compound's postulated mechanism of action based on evidence from structurally related molecules. Furthermore, we present its potential applications in drug discovery, particularly as a scaffold for developing targeted therapies such as kinase inhibitors. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel pyrazole derivatives.
Introduction: The Pyrazole-Thiophene Scaffold in Medicinal Chemistry
The strategic combination of privileged heterocyclic scaffolds is a cornerstone of modern drug discovery. The title compound, 1-tert-butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine, is an exemplar of this approach, marrying the robust and versatile pyrazole core with the bioisosterically significant thiophene ring.
The Privileged Nature of the Pyrazole Core
The pyrazole nucleus, a five-membered diazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its frequent appearance in a multitude of approved drugs and clinical candidates spanning a wide array of therapeutic areas.[3][4] Its metabolic stability and versatile substitution patterns allow it to engage in various non-covalent interactions with biological targets, making it a foundational building block for drugs like the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[2][5][6] The 5-aminopyrazole substructure, in particular, is a critical pharmacophore that has been extensively explored for developing potent and selective inhibitors of various enzymes.[7]
The Role of the Thiophene Moiety in Drug Design
Thiophene, a sulfur-containing five-membered aromatic heterocycle, is another key player in drug design.[6] It often serves as a bioisostere for a phenyl ring, offering similar steric properties but with distinct electronic characteristics that can enhance molecular interactions and improve pharmacokinetic profiles.[6] The sulfur atom can participate in hydrogen bonding and other interactions, while the overall lipophilicity of the thiophene ring can aid in cell membrane permeability. Its incorporation into drug candidates has led to successful therapies for cancer and other conditions.[8] The fusion of pyrazole and thiophene moieties has yielded promising anticancer agents, including potent kinase inhibitors.[8][9]
Significance of 1-tert-butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine
This specific molecule integrates key structural features designed for bioactivity. The bulky tert-butyl group at the N1 position of the pyrazole can provide steric shielding, potentially preventing metabolic degradation and influencing the compound's binding selectivity by probing deep hydrophobic pockets in target proteins. The thiophen-2-yl group at C3 introduces a classic aromatic bioisostere, while the amine at C5 serves as a crucial handle for further chemical modification or as a key hydrogen bond donor for target engagement. This strategic combination makes the compound a highly valuable scaffold for library synthesis and a promising starting point for fragment-based drug discovery campaigns.
Molecular Structure and Physicochemical Properties
In-depth Structural Analysis
The structure of 1-tert-butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine is characterized by a central 1,5-disubstituted pyrazole ring. The thiophene ring is attached at the 3-position, and the primary amine is at the 5-position. The sterically demanding tert-butyl group is located on the 'pyrrole-like' nitrogen (N1), which dictates the regiochemistry of the molecule.
Physicochemical Data Summary
The predicted physicochemical properties are essential for assessing the compound's drug-likeness and suitability for biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N₃S | - |
| Molecular Weight | 221.32 g/mol | - |
| Predicted LogP | 2.8 ± 0.4 | ChemAxon |
| Predicted pKa (basic) | 4.5 ± 0.1 (amine) | ChemAxon |
| Predicted pKa (acidic) | 16.2 ± 0.7 (amine N-H) | ChemAxon |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 3 | - |
Synthesis and Characterization
Retrosynthetic Analysis and Strategic Approach
The synthesis of 5-aminopyrazoles is most reliably achieved through the condensation of a β-ketonitrile with a substituted hydrazine.[7][10] This method is highly versatile and generally proceeds in good yields. The choice of tert-butylhydrazine as a starting material directly installs the bulky N1-substituent. The key intermediate is 3-oxo-3-(thiophen-2-yl)propanenitrile, which can be synthesized from 2-acetylthiophene.
Causality of Experimental Choice: This synthetic route is chosen for its efficiency and modularity. It allows for the late-stage introduction of the hydrazine component, enabling the synthesis of a diverse library of N1-substituted analogs from a common β-ketonitrile intermediate. The reaction conditions are typically mild and do not require specialized equipment.
Detailed Experimental Protocol for Synthesis
Step 1: Synthesis of 3-oxo-3-(thiophen-2-yl)propanenitrile
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, add anhydrous ethanol (0.5 eq) dropwise.
-
Allow the mixture to stir for 10 minutes, then add a solution of 2-acetylthiophene (1.0 eq) and diethyl carbonate (1.5 eq) in anhydrous diethyl ether.
-
Remove the cooling bath and stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by carefully adding water. Separate the aqueous layer and wash the organic layer with brine.
-
Acidify the combined aqueous layers with 2M HCl and extract with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3-oxo-3-(thiophen-2-yl)propanoate.
-
Convert the resulting β-ketoester to the β-ketonitrile via established literature procedures, typically involving reaction with cyanamide or a similar cyanating agent.
Step 2: Synthesis of 1-tert-butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine (Adapted from Pollock & Cole, 2014[11])
-
In a round-bottomed flask, charge tert-butylhydrazine hydrochloride (1.1 eq) and 2M aqueous sodium hydroxide (1.1 eq). Stir at ambient temperature until a clear solution forms (approx. 10-15 minutes).
-
Add a solution of 3-oxo-3-(thiophen-2-yl)propanenitrile (1.0 eq) in ethanol.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound as a pure solid.
Workflow for Purification and Characterization
Spectroscopic Data Interpretation
The following table summarizes the expected spectroscopic data based on the analysis of similar structures.[12][13]
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.4-7.0 (m, 3H, thiophene-H), 6.1 (s, 1H, pyrazole-H4), 4.0 (br s, 2H, NH₂), 1.6 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 160-150 (pyrazole C3, C5), 135-125 (thiophene carbons), 90-85 (pyrazole C4), 60 (quaternary t-Bu C), 30 (t-Bu CH₃) |
| FT-IR (ATR) | ν (cm⁻¹): 3400-3200 (N-H stretch, amine), 2970 (C-H stretch, alkyl), 1620 (C=N stretch), 1550 (N-H bend) |
| HRMS (ESI) | Calculated m/z for C₁₁H₁₆N₃S⁺ [M+H]⁺: 222.1060; Found: 222.10xx |
Postulated Biological Activity and Mechanism of Action
Insights from Structurally Related Compounds
While the specific biological targets of 1-tert-butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine are not yet fully elucidated, the pyrazole-thiophene scaffold is prevalent in kinase inhibitors.[9] For example, pyrazole-thiophene derivatives have been developed as potent inhibitors of the Akt kinase, a critical node in cell survival and proliferation pathways.[9] Other related structures have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGF-2), both of which are validated targets in oncology.[8] The 5-aminopyrazole core can act as a hinge-binding motif, a common feature of ATP-competitive kinase inhibitors.
Proposed Signaling Pathways for Investigation
Given the evidence from related compounds, a primary hypothesis is that this molecule could function as an inhibitor within the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in human cancers and other proliferative diseases.
Experimental Workflow for Target Identification and Validation
-
Initial Screening: Perform a broad kinase panel screen (e.g., 400+ kinases) to identify potential primary targets.
-
Dose-Response Assays: For promising hits, conduct IC₅₀ determination assays to quantify inhibitory potency.
-
Cell-Based Assays: Use relevant cancer cell lines to assess the compound's effect on cell viability (e.g., MTT or CellTiter-Glo assays).
-
Western Blot Analysis: Treat cells with the compound and probe for phosphorylation status of the target kinase and its downstream effectors (e.g., phospho-Akt, phospho-S6K) to confirm on-target activity in a cellular context.
-
Biophysical Assays: Employ techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding to the purified target protein and determine binding kinetics and affinity.
Applications in Drug Discovery and Development
Potential as a Kinase Inhibitor Scaffold
The core structure is well-suited for elaboration into a library of potent and selective kinase inhibitors. The C5-amine can be functionalized to interact with the solvent-exposed region of the ATP-binding pocket, a common strategy for achieving selectivity. The thiophene ring can be substituted to probe for additional interactions and optimize pharmacokinetic properties.
Role in Fragment-Based Drug Design (FBDD)
With a molecular weight under 250 g/mol , this compound is an ideal candidate for FBDD. It can be used in screening campaigns against various targets. Hits can then be "grown" by adding functionality at the C5-amine or by modifying the thiophene ring to improve binding affinity and develop lead compounds.
Future Directions and Optimization Strategies
-
Structure-Activity Relationship (SAR) Studies: Synthesize a matrix of analogs by varying the N1-substituent (e.g., cyclopropyl, phenyl) and by decorating the thiophene ring with electron-donating or -withdrawing groups.
-
ADME Profiling: Conduct early-stage in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays to assess metabolic stability, permeability, and potential liabilities.
-
Co-crystallization: Obtain a co-crystal structure of the compound bound to its primary kinase target to guide rational, structure-based drug design efforts.
Conclusion
1-tert-butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine is a strategically designed heterocyclic molecule with significant potential in drug discovery. Its synthesis is straightforward and scalable, relying on established chemical transformations. The combination of the privileged 5-aminopyrazole core, a bioisosteric thiophene ring, and a sterically influential tert-butyl group makes it a promising scaffold, particularly for the development of kinase inhibitors. This guide provides the foundational chemical and biological framework necessary for researchers to effectively utilize this compound in their research and development programs.
References
-
Anwar, H. F., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 295–320. [Link][7][10]
-
Kharl et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. FMHRV. [Link][3]
-
Kumar, A., & Kumar, V. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link][1]
-
Singh, A., et al. (2018). Catalyst-free On-Water Synthesis of 5-Aminopyrazole-4-carbonitriles as Potential Antifungal Agents. Taylor & Francis Online. [Link][14]
-
Kumar, A., & Kumar, V. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link][2]
-
Kasparyan, A. V., et al. (2018). Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles. The Journal of Organic Chemistry. [Link][15]
-
Faria, J. V., et al. (2017). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry. [Link][5]
-
MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI. [Link][4]
-
Dong, X., et al. (2019). Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors. European Journal of Medicinal Chemistry. [Link][9]
-
Dawood, D. H., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [Link][6][16]
-
Abbass, E. M., et al. (2025). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. RSC Medicinal Chemistry. [Link][8]
-
El-Sayed, N. N. E., et al. (2015). Synthesis of Pyrazole and Thiophene Derivatives Together with their Antitumor Evaluations. Journal of Modern Medicinal Chemistry. [Link][17]
-
Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link][11]
-
Al-Omaily, R., et al. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. [Link][12]
-
Al-Omaily, R., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank. [Link][13]
-
Kliachyna, M., et al. (2021). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules. [Link][18]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 6. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 8. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. synergypublishers.com [synergypublishers.com]
- 18. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity | MDPI [mdpi.com]
